molecular formula C11H12N2O5 B14620705 L-Aspartic acid, N-(4-aminobenzoyl)- CAS No. 58108-00-2

L-Aspartic acid, N-(4-aminobenzoyl)-

Cat. No.: B14620705
CAS No.: 58108-00-2
M. Wt: 252.22 g/mol
InChI Key: YPLGAULFDCWEQI-QMMMGPOBSA-N
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Description

Contextualizing N-Acylated Amino Acids within Biological Systems

N-acyl amino acids (NAAAs) are a class of molecules where an acyl group is linked to the amino group of an amino acid. nih.govfrontiersin.org This acylation can dramatically alter the physicochemical properties of the parent amino acid, often rendering it more lipophilic and capable of interacting with cell membranes and protein receptors. nih.gov In biological systems, NAAAs are involved in a variety of physiological and pathological processes. nih.gov They are recognized as a growing family of endogenous signaling molecules, with functions ranging from neurotransmission to inflammation and energy homeostasis. nih.govnih.gov

The diversity of NAAAs is vast, arising from the combination of different fatty acid chains and various amino acids. nih.gov For instance, N-arachidonoyl-ethanolamine (anandamide), an endocannabinoid, is a well-known example of an N-acylated amine that plays a crucial role in the central nervous system. nih.gov Other N-acylated amino acids, such as N-oleoyl-phenylalanine and stearoyl derivatives of tyrosine and serine, have been shown to regulate energy balance and exert neuroprotective effects, respectively. nih.gov The biosynthesis and degradation of these molecules are tightly regulated, suggesting their importance in maintaining cellular health. frontiersin.org

Significance of L-Aspartic Acid as a Precursor in Diverse Metabolic Pathways

L-aspartic acid, a non-essential amino acid in humans, is a central node in metabolism. mdpi.com It is not only a fundamental building block for protein synthesis but also serves as a precursor for the biosynthesis of other amino acids, including asparagine, methionine, threonine, and isoleucine. quora.com Its metabolic importance extends to its role in the urea (B33335) cycle, where it facilitates the detoxification of ammonia, and in gluconeogenesis, the pathway for glucose synthesis. mdpi.com

Furthermore, L-aspartic acid is a key participant in the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents from the cytosol to the mitochondria for ATP production. mdpi.com In the central nervous system, aspartate itself functions as an excitatory neurotransmitter. quora.com Its derivative, N-acetyl-L-aspartic acid (NAA), is one of the most abundant amino acid derivatives in the brain and is considered a marker of neuronal viability. mdpi.comnp-mrd.org The diverse roles of L-aspartic acid underscore its importance as a precursor for a wide range of biologically active molecules, including N-acylated derivatives.

Key Metabolic Pathways Involving L-Aspartic Acid
Metabolic PathwayRole of L-Aspartic AcidSignificance
Protein SynthesisBuilding block for proteinsEssential for all cellular structures and functions
Urea CycleNitrogen donorDetoxification of ammonia
GluconeogenesisCarbon skeleton sourceSynthesis of glucose from non-carbohydrate precursors
Purine (B94841) and Pyrimidine (B1678525) SynthesisPrecursor for nucleotide basesEssential for DNA and RNA synthesis
Malate-Aspartate ShuttleTransporter of reducing equivalentsFacilitates aerobic respiration and energy production
NeurotransmissionExcitatory neurotransmitterNeuronal signaling in the central nervous system

Rationale for Investigating N-(4-Aminobenzoyl)-L-Aspartic Acid Analogues in Chemical Biology

The investigation into N-(4-aminobenzoyl)-L-aspartic acid and its analogues is driven by several key factors. The structural similarity to N-(4-aminobenzoyl)-L-glutamic acid, a known catabolite of folate, suggests a potential role in folate metabolism. caymanchem.com Folate is a crucial vitamin for one-carbon transfer reactions, which are essential for DNA synthesis, repair, and methylation. oregonstate.edunih.govpharmacy180.com Understanding the formation and fate of N-(4-aminobenzoyl)-L-aspartic acid could therefore provide new insights into the intricate network of folate metabolism and its impact on cellular health and disease. nih.gov

Moreover, the 4-aminobenzoyl moiety is a key component of folic acid. nih.gov Derivatives of 4-aminobenzoic acid (PABA) are known to exhibit a range of biological activities. caymanchem.com By acylating L-aspartic acid with a 4-aminobenzoyl group, novel chemical entities are created with the potential for unique biological activities. The structural difference between aspartic acid and glutamic acid, with aspartic acid having a shorter side chain, can lead to distinct biological properties and interactions with enzymes and receptors. brainly.com For instance, the acidity of the side chain carboxyl group is approximately three times higher in aspartic acid than in glutamic acid, which can influence molecular interactions. brainly.com

The study of N-(4-aminobenzoyl)-L-aspartic acid analogues also falls within the broader interest in N-acylated amino acids as potential therapeutic agents and biochemical probes. nih.gov By systematically modifying the acyl group and the amino acid, researchers can explore structure-activity relationships and identify compounds with specific biological effects. nih.gov This approach has been successful in discovering N-acylated amino acids with roles in signaling pathways, and similar investigations into N-(4-aminobenzoyl)-L-aspartic acid could uncover new biological functions and therapeutic opportunities.

Structural and Functional Comparison of Related Compounds
CompoundStructural FeaturesKnown or Potential Biological Significance
L-Aspartic AcidDicarboxylic amino acid with a shorter side chainCentral metabolite, neurotransmitter mdpi.comquora.com
L-Glutamic AcidDicarboxylic amino acid with a longer side chainCentral metabolite, primary excitatory neurotransmitter nih.gov
N-Acetyl-L-Aspartic AcidN-acetylated derivative of L-aspartic acidAbundant in the brain, marker of neuronal health mdpi.comnp-mrd.org
N-(4-Aminobenzoyl)-L-Glutamic AcidN-acylated derivative of L-glutamic acid with a 4-aminobenzoyl groupFolate catabolite caymanchem.com
L-Aspartic acid, N-(4-aminobenzoyl)-N-acylated derivative of L-aspartic acid with a 4-aminobenzoyl groupPotential role in folate metabolism, subject of biochemical investigation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58108-00-2

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(2S)-2-[(4-aminobenzoyl)amino]butanedioic acid

InChI

InChI=1S/C11H12N2O5/c12-7-3-1-6(2-4-7)10(16)13-8(11(17)18)5-9(14)15/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1

InChI Key

YPLGAULFDCWEQI-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for N 4 Aminobenzoyl L Aspartic Acid

Advanced Chemical Synthesis Approaches for N-Acylation of L-Aspartic Acid

Chemical synthesis provides a robust framework for the production of N-(4-Aminobenzoyl)-L-Aspartic Acid. The core of this approach lies in the formation of an amide bond between the amino group of L-aspartic acid and the carboxyl group of 4-aminobenzoic acid. This process requires careful control over reaction conditions and the use of protective groups to achieve the desired regioselectivity and to prevent unwanted side reactions.

A common strategy involves activating the carboxyl group of a 4-aminobenzoic acid precursor, often 4-nitrobenzoic acid, to make it more susceptible to nucleophilic attack by the amino group of L-aspartic acid. The subsequent reduction of the nitro group yields the final product. For instance, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride using a chlorinating agent. This activated acyl chloride then reacts with L-aspartic acid (or its salt, sodium glutamate) in a condensation reaction to form N-(4-nitrobenzoyl)-L-aspartic acid. The final step is the reduction of the nitro group to an amino group, typically using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate, to yield N-(4-aminobenzoyl)-L-aspartic acid. google.com

Amide Bond Formation Strategies: Coupling Reactions

The formation of the amide bond is the cornerstone of the synthesis. This is typically achieved by activating the carboxylic acid of the benzoyl moiety. One method is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride. These activated intermediates readily react with the primary amine of L-aspartic acid.

A variety of coupling reagents, widely used in peptide synthesis, can be employed to facilitate this reaction. These reagents activate the carboxyl group, enabling the formation of the amide linkage under mild conditions, which helps in preserving the chiral integrity of the L-aspartic acid. bachem.comuniurb.it The choice of coupling reagent can influence reaction times, yields, and the extent of side reactions.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationByproductsKey Features
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Effective, but byproduct is poorly soluble. peptide.com
DiisopropylcarbodiimideDICDiisopropylurea (DIU)Similar to DCC, but byproduct is more soluble. peptide.com
Ethyl-(N',N'-dimethylamino)propylcarbodiimideEDCWater-soluble urea (B33335)Ideal for aqueous reactions. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylurea, HOBtFast, efficient, and minimizes racemization. bachem.com
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPTripyrrolidinophosphine oxideHighly effective, especially for sterically hindered couplings. peptide.com

Protective Group Chemistry in the Synthesis of N-(4-Aminobenzoyl)-L-Aspartic Acid

Due to the trifunctional nature of L-aspartic acid (an α-amino group, an α-carboxyl group, and a β-carboxyl group), protective group chemistry is essential for selective N-acylation. organic-chemistry.org Without protection, the acylating agent could react with either the α-amino group or form esters with the carboxyl groups. Furthermore, the unprotected side-chain carboxyl group of an aspartic acid residue can lead to the formation of an aspartimide, a common and problematic side reaction in peptide synthesis. nih.gov

To direct the reaction to the α-amino group, both carboxyl groups may need to be protected, often as esters (e.g., benzyl (B1604629) or t-butyl esters). For the acylating agent, 4-aminobenzoic acid, the amino group must be protected (e.g., as N-benzyloxycarbonyl) or introduced in a precursor form (e.g., as a nitro group) that is later converted to the amine. google.comresearchgate.net

A typical sequence would be:

Protection of the carboxyl groups of L-aspartic acid.

Acylation of the α-amino group with a protected or precursor form of 4-aminobenzoic acid.

Deprotection of all protecting groups to yield the final product.

The choice of protecting groups is critical and must be "orthogonal," meaning each type of protecting group can be removed under specific conditions without affecting the others. organic-chemistry.org For aspartic acid, the selection of the β-carboxyl protecting group is particularly important to minimize base-catalyzed aspartimide formation. Research has shown that sterically bulky protecting groups, such as the 2,4-dimethyl-3-pentyl ester, are significantly more resistant to this side reaction compared to more common groups like cyclohexyl or tert-butyl esters. nih.gov

Table 2: Examples of Protecting Groups in Amino Acid Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
α-Amino Grouptert-ButoxycarbonylBocMild Acid (e.g., TFA)
α-Amino GroupBenzyloxycarbonylZ or CbzCatalytic Hydrogenolysis
Carboxyl GroupBenzyl esterBzlCatalytic Hydrogenolysis
Carboxyl Grouptert-Butyl estertBuMild Acid (e.g., TFA)

Stereoselective Synthesis and Chiral Control in the Preparation of N-(4-Aminobenzoyl)-L-Aspartic Acid

Maintaining the stereochemical integrity of the chiral center in L-aspartic acid is paramount. The starting material is enantiomerically pure L-aspartic acid, and the synthetic process must avoid racemization at the α-carbon.

Most modern amide bond formation and coupling strategies are designed to minimize racemization, especially when additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used with carbodiimide (B86325) reagents. peptide.com The reaction conditions, such as temperature and base concentration, are carefully controlled to preserve the stereochemistry. The biochemical basis for stereochemical control in natural synthesis pathways often inspires the design of chemical catalysts and reaction conditions that favor one stereoisomer over another. nih.gov

Enzymatic Synthesis Routes and Biocatalytic Approaches

As a greener and more selective alternative to chemical synthesis, biocatalytic routes using enzymes are gaining prominence. nih.govscilit.com These methods operate under mild conditions (aqueous medium, ambient temperature, and neutral pH), reducing the need for protecting groups and minimizing waste.

Exploration of α-Amino Acid Ester Acyltransferases in Aspartate Conjugation

α-Amino acid ester acyltransferases (AETs) are enzymes that catalyze the formation of peptide bonds from amino acid esters and amino acids. nih.gov These enzymes hold potential for the synthesis of N-(4-aminobenzoyl)-L-Aspartic Acid. The reaction would involve the transfer of an activated 4-aminobenzoyl group to the amino group of L-aspartic acid or its ester. Research into AETs from various microbial sources, such as Sphingobacterium siyangensis, has demonstrated their utility in forming peptide linkages. nih.govuniprot.org By screening and engineering these enzymes, it may be possible to develop a biocatalyst with high specificity and activity for this particular synthesis.

Another promising enzymatic approach is the use of C-N lyases, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. These enzymes can catalyze the enantioselective addition of various amines to fumarate (B1241708) to produce N-substituted L-aspartic acid derivatives in high yields and with excellent optical purity (>99% ee). nih.govrsc.orgrug.nlrsc.org This method offers a direct route to the chiral product from simple precursors.

Biocatalytic Reaction Optimization for Efficient Production

To make enzymatic synthesis a viable industrial process, optimization of the reaction conditions is crucial. mdpi.com Key parameters that need to be fine-tuned include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. These must be determined for the specific biocatalyst being used.

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while low concentrations result in slow reaction rates. Finding the optimal balance is key.

Cofactor Regeneration: Some enzymatic reactions require cofactors, which may need to be regenerated in situ to ensure a cost-effective process.

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, allow for its reuse, and simplify the purification of the product.

By systematically optimizing these factors, often using statistical methods like response surface methodology, the efficiency and productivity of the biocatalytic synthesis of N-(4-Aminobenzoyl)-L-Aspartic Acid can be significantly improved. mdpi.com

Solid-Phase Synthesis Techniques for Peptide Conjugates Containing N-(4-Aminobenzoyl)-L-Aspartic Acid Moieties

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the assembly of peptide chains and their conjugates. This methodology, pioneered by Merrifield, involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. researchgate.netwpmucdn.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away by simple filtration, while the desired peptide remains anchored to the support. wpmucdn.com

The incorporation of N-(4-aminobenzoyl)-L-aspartic acid moieties into peptide conjugates via SPPS typically follows established protocols using either tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) as the temporary protecting group for the α-amine of the incoming amino acid. wpmucdn.comnih.gov The Fmoc strategy is often preferred due to its use of a milder base for deprotection, which is more compatible with sensitive peptide sequences. wpmucdn.com

The general cycle of SPPS for incorporating a residue like N-(4-aminobenzoyl)-L-aspartic acid involves several key steps:

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.comnih.gov

Activation and Coupling: The carboxylic acid of the incoming amino acid (in this case, a protected N-(4-aminobenzoyl)-L-aspartic acid derivative) is activated. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating the formation of a peptide bond with the free amine of the resin-bound peptide. nih.govnih.gov

Washing: After the coupling reaction, the resin is thoroughly washed to remove unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide conjugate is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of "scavengers" to protect sensitive functional groups. nih.gov

A significant challenge when incorporating aspartic acid residues in Fmoc-based SPPS is the potential for aspartimide formation. This side reaction is catalyzed by the base used for Fmoc deprotection and can lead to the formation of undesired β-peptides and racemization. researchgate.net Strategies to mitigate this issue include the use of sterically hindered side-chain protecting groups for the β-carboxyl group of aspartic acid and optimizing deprotection and coupling conditions. researchgate.net

Reagent/ComponentFunction in SPPSReference
Solid Support (Resin) Insoluble matrix to which the peptide is anchored. wpmucdn.com
Fmoc/Boc Protecting groups for the α-amine of amino acids. nih.gov
Piperidine in DMF Reagent for removing the Fmoc protecting group. wpmucdn.com
Coupling Reagents (e.g., HATU, DIC, HOBt) Activate the carboxylic acid for peptide bond formation. nih.govnih.gov
Trifluoroacetic Acid (TFA) Strong acid used for the final cleavage of the peptide from the resin. nih.gov

Microwave-Assisted Synthesis Enhancements for N-(4-Aminobenzoyl)-L-Aspartic Acid Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. mdpi.comnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to minutes. mdpi.comnih.gov Furthermore, microwave heating can result in higher product yields, improved purity, and enhanced selectivity. nih.gov

In the context of N-(4-aminobenzoyl)-L-aspartic acid analogues, microwave-assisted synthesis can be applied to various steps of their preparation. For instance, the coupling of amino acids or the formation of heterocyclic structures, which are common modifications in drug discovery, can be significantly expedited. nih.govnih.gov The synthesis of poly(aspartic acid), a related polymer, has been successfully carried out in a microwave reactor, demonstrating the applicability of this technology to aspartic acid-based structures. researchgate.net

The key benefits of employing microwave assistance in the synthesis of these analogues include:

Rate Enhancement: The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to faster reactions. nih.gov

Increased Yields: Shorter reaction times can minimize the decomposition of reactants and products, often resulting in higher isolated yields. mdpi.com

Improved Purity: The reduction in side reactions and thermal degradation contributes to cleaner reaction profiles and simplifies purification.

Energy Efficiency: Direct heating of the solvent and reactants is more energy-efficient compared to heating a reaction vessel with an external source. nih.gov

Research on the synthesis of various N-acyl amino acid derivatives and heterocyclic compounds has demonstrated the successful application of microwave irradiation. For example, the preparation of N-arylheterocyclic substituted-4-aminoquinazolines and 1,3,4-oxadiazole (B1194373) derivatives from amino acid precursors has been achieved with high efficiency under microwave conditions. nih.govnih.gov These examples suggest that the synthesis of diverse N-(4-aminobenzoyl)-L-aspartic acid analogues, which may incorporate different aromatic or heterocyclic systems, can be similarly enhanced.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Hours to daysMinutes to hours mdpi.com
Heating Method External (e.g., oil bath)Direct dielectric heating nih.gov
Product Yield Often lowerGenerally higher mdpi.comnih.gov
Purity Profile More prone to side productsCleaner reactions, fewer byproducts nih.gov
Energy Consumption HigherLower nih.gov

Metabolic and Biochemical Roles of N 4 Aminobenzoyl L Aspartic Acid in Research Models

Investigation of Substrate Specificity for Enzymes Involved in P-Aminobenzoyl-Conjugate Metabolism

The metabolism of p-aminobenzoyl conjugates is primarily characterized by the enzymatic cleavage of the amide bond linking p-aminobenzoic acid (PABA) to an amino acid. The specificity of these enzymes is critical in determining which conjugates are processed within a biological system.

Role of Specific Hydrolases and Transferases in the Biotransformation of N-(4-Aminobenzoyl)-L-Aspartic Acid

The biotransformation of N-(4-Aminobenzoyl)-L-Aspartic Acid is expected to be mediated by hydrolase enzymes, specifically those with carboxypeptidase or amidohydrolase activity. While direct studies on enzymes that preferentially hydrolyze the aspartate form are limited, research on analogous compounds provides significant insight.

In Escherichia coli, a well-characterized enzyme system encoded by the abgA and abgB genes is responsible for the hydrolysis of p-aminobenzoyl-glutamate (pABG). nih.gov This enzyme, p-aminobenzoyl-glutamate hydrolase (PGH), allows the bacterium to utilize pABG as a source of PABA for folate synthesis. nih.gov Given the structural similarity between glutamic acid and aspartic acid (differing by only a single methylene (B1212753) group in the side chain), it is plausible that PGH or enzymes with similar catalytic domains could exhibit some level of activity towards N-(4-Aminobenzoyl)-L-Aspartic Acid. However, the shorter side chain of aspartate may affect the binding affinity within the enzyme's active site, likely resulting in a lower catalytic efficiency compared to the preferred glutamate (B1630785) substrate.

Another relevant class of enzymes is the glutamate carboxypeptidases (GCPII), also known as N-acetylated alpha-linked-acidic-dipeptidase (NAALADase). avcr.cz These enzymes are zinc metallopeptidases that cleave C-terminal glutamate residues from peptides and are also responsible for hydrolyzing the poly-γ-glutamate tail of folates to facilitate absorption. avcr.cznih.gov While the primary function of GCPII involves C-terminal cleavage, its strong preference for acidic amino acid residues suggests it could be a candidate for interacting with p-aminobenzoyl-conjugates. nih.gov Further research is necessary to determine if N-(4-Aminobenzoyl)-L-Aspartic Acid can act as a substrate or inhibitor for these or other related peptidases.

Transferases may also play a role, particularly in conjugation reactions. For instance, after the potential cleavage of the molecule, the liberated PABA moiety can be metabolized through N-acetylation, a reaction catalyzed by arylamine N-acetyltransferases (NATs). nih.govnih.gov

Enzymatic Cleavage Products and Subsequent Metabolic Fates in Model Organisms

The enzymatic hydrolysis of N-(4-Aminobenzoyl)-L-Aspartic Acid would yield two primary products: p-aminobenzoic acid (PABA) and L-aspartic acid. Both of these molecules are endogenous compounds with well-defined metabolic pathways.

p-Aminobenzoic Acid (PABA): In microorganisms and plants that synthesize their own folate, PABA serves as a crucial precursor. nih.govnih.govnih.gov In mammals, PABA is not synthesized but is metabolized primarily in the liver. The main metabolic routes involve conjugation with glycine (B1666218) to form 4-aminohippuric acid or N-acetylation to produce N-acetyl-p-aminobenzoic acid, both of which are then primarily excreted in the urine. nih.gov

L-Aspartic Acid: This non-essential amino acid is a central metabolite in cellular metabolism. It can be synthesized via the transamination of the Krebs cycle intermediate oxaloacetate. L-aspartic acid is utilized in numerous pathways, including protein synthesis, the urea (B33335) cycle, gluconeogenesis, and as a precursor for the synthesis of other amino acids (like asparagine) and nucleotides. frontiersin.org In the central nervous system, aspartate also functions as an excitatory neurotransmitter.

The table below summarizes the kinetic properties of the p-aminobenzoyl-glutamate hydrolase from E. coli with its primary substrate, which serves as a model for potential enzymatic activity on related conjugates.

EnzymeOrganismSubstrateKinetic Parameter (Km)Reference
p-Aminobenzoyl-Glutamate Hydrolase (PGH)Escherichia coliN-(4-Aminobenzoyl)-L-Glutamic Acid~50 µM nih.gov

Potential Participation in Folate-Related Biochemical Pathways

Folate is a vital B-vitamin essential for a range of metabolic reactions. The core structure of folate consists of a pteridine (B1203161) ring, a PABA moiety, and a poly-γ-glutamate tail. nih.govfratnow.com The close structural relationship between N-(4-Aminobenzoyl)-L-Aspartic Acid and the PABA-glutamate component of folate suggests a potential for interaction with these pathways.

Exploration of N-(4-Aminobenzoyl)-L-Aspartic Acid as a Catabolite or Precursor

In mammals, the primary catabolism of folate involves the cleavage of the C9-N10 bond, which releases p-aminobenzoyl-glutamate (pABG). nih.gov This product can be further metabolized, for example, by acetylation to p-acetamidobenzoylglutamate (apABG), and both are excreted in urine as indicators of folate turnover. nih.govresearchgate.net There is currently no evidence to suggest that N-(4-Aminobenzoyl)-L-Aspartic Acid is a naturally occurring folate catabolite. The folate synthesis and degradation pathways are highly specific to the glutamate conjugate.

However, as a synthetic analog, N-(4-Aminobenzoyl)-L-Aspartic Acid could potentially act as a competitive inhibitor for enzymes that recognize the PABA-glutamate structure, such as folate hydrolases or conjugases. Its inability to be incorporated into a functional folate molecule could disrupt folate homeostasis if present in sufficient concentrations.

Interactions with One-Carbon Metabolism

Folate coenzymes are critical for one-carbon metabolism, the set of reactions that transfer one-carbon units (e.g., methyl, formyl groups) for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine). oregonstate.edunih.govnih.gov This pathway is fundamental for DNA synthesis, repair, and methylation. wikipathways.org

Any compound that interferes with folate metabolism could subsequently impact one-carbon metabolism. If N-(4-Aminobenzoyl)-L-Aspartic Acid were to inhibit folate-dependent enzymes, it could lead to a functional folate deficiency, disrupting the supply of one-carbon units. This would have downstream effects on DNA synthesis and methylation reactions, which are crucial for cellular proliferation and epigenetic regulation. nih.gov The precise nature and significance of such potential interactions remain a subject for future experimental validation.

Interplay with Amino Acid Transport Systems and Cellular Uptake Mechanisms

For any extracellular compound to exert a biochemical effect, it must first cross the cell membrane. The chemical properties of N-(4-Aminobenzoyl)-L-Aspartic Acid—being a derivative of an amino acid—suggest that its cellular uptake may be mediated by specific transporter proteins.

In E. coli, a transporter encoded by the abgT gene has been identified, which is part of the same operon as the pABG hydrolase genes. nih.govwikipedia.org This transporter, belonging to the AbgT family, facilitates the movement of pABG across the bacterial membrane. wikipedia.orgmonarchinitiative.org While initially believed to be an importer for utilizing pABG, recent structural and functional evidence suggests that AbgT and its homologs can also function as exporters, potentially for PABA, and may play a role in antibiotic resistance. nih.gov It is unknown whether the AbgT transporter can recognize and transport the aspartate analog. The change in the amino acid side chain could significantly alter its affinity for the transporter's binding site.

In mammalian cells, a diverse array of amino acid transport systems exists, with varying substrate specificities. nih.gov For instance, systems like the L-type amino acid transporter 1 (LAT1) are known to transport large neutral amino acids and have been explored as a mechanism for delivering drug molecules into cancer cells that overexpress this transporter. mdpi.com The strategy of conjugating drugs to amino acids to hijack these transport systems is an active area of research. nih.govresearchgate.net It is conceivable that N-(4-Aminobenzoyl)-L-Aspartic Acid could be a substrate for one or more of these transporters, which would be the primary route for its cellular entry and subsequent metabolic processing.

The table below lists transport systems and their relevance to the potential uptake of p-aminobenzoyl-conjugates.

Transport SystemModel OrganismKnown/Potential Substrate(s)Potential Role in N-(4-Aminobenzoyl)-L-Aspartic Acid UptakeReference
AbgT TransporterEscherichia coliN-(4-Aminobenzoyl)-L-Glutamic Acid, PABAUnknown. Specificity for the aspartate analog has not been determined. wikipedia.orgnih.gov
L-Type Amino Acid Transporter 1 (LAT1)Mammalian CellsLarge neutral amino acids (e.g., Phenylalanine, Leucine)Hypothetical. Could potentially transport the compound if recognized as an amino acid analog. mdpi.com
Excitatory Amino Acid Transporters (EAATs)Mammalian CellsGlutamate, AspartateUnlikely to transport the N-acylated form, as these transporters recognize the free amino acids. nih.gov

Kinetic Analysis of Transport Processes

In the absence of identified transporters, no kinetic analysis of the transport processes for N-(4-aminobenzoyl)-L-aspartic acid has been performed. Data on transport efficiency (Vmax) and substrate affinity (Km) are therefore unavailable.

Table 1: Comparative Kinetic Data of Related Amino Acid Transport

CompoundTransporterVmax (nmol/mg protein/min)Km (µM)Research Model
L-Aspartic AcidEAATsData VariesData VariesMultiple
N-(4-aminobenzoyl)-L-aspartic acidNot IdentifiedNot AvailableNot AvailableNot Available
N-(4-aminobenzoyl)-L-glutamic acidNot IdentifiedNot AvailableNot AvailableNot Available

This table is for illustrative purposes to highlight the lack of data for N-(4-aminobenzoyl)-L-aspartic acid.

Influence on Endogenous Amino Acid Pools and Regulatory Networks

Effects on Aspartate-Glutamate Pathway Dynamics

No studies have investigated the effects of N-(4-aminobenzoyl)-L-aspartic acid on the dynamics of the aspartate-glutamate pathway. It is unknown whether this compound can be metabolized to release L-aspartate, or if it interacts with enzymes or receptors involved in this critical metabolic and neurotransmitter pathway.

Modulation of Amino Acid-Derived Biosynthetic Pathways

The potential for N-(4-aminobenzoyl)-L-aspartic acid to modulate biosynthetic pathways derived from amino acids has not been explored. Its impact on processes such as purine (B94841) and pyrimidine (B1678525) synthesis, where L-aspartate is a key precursor, remains a subject for future investigation.

Molecular Interactions and Enzyme Inhibition Studies of N 4 Aminobenzoyl L Aspartic Acid

Structure-Activity Relationship (SAR) Analysis of N-(4-Aminobenzoyl)-L-Aspartic Acid Derivatives as Enzyme Modulators

The inhibitory potential of N-(4-aminobenzoyl)-L-aspartic acid derivatives is intrinsically linked to their chemical structure. Modifications to either the aspartate or the 4-aminobenzoyl moiety can significantly influence the compound's binding affinity and inhibitory potency against target enzymes.

The L-aspartic acid portion of the molecule plays a critical role in its interaction with enzyme active sites. The two carboxylic acid groups and the amide linkage provide key points for hydrogen bonding and electrostatic interactions. The stereochemistry of the chiral center is also crucial for proper orientation within the binding pocket.

Research on related compounds, such as derivatives of N-cinnamoyl-L-aspartic acid, has shown that the aspartate residue is fundamental for inhibitory activity. For instance, in studies targeting aminopeptidase (B13392206) N, the dicarboxylic nature of the aspartate moiety is essential for chelating metal ions in the enzyme's active site, a common mechanism for this class of inhibitors. It is hypothesized that the carboxyl groups of N-(4-aminobenzoyl)-L-aspartic acid could engage in similar interactions, anchoring the inhibitor to the enzyme.

Furthermore, studies on L-aspartic acid itself have demonstrated its role as a competitive inhibitor for enzymes like L-asparaginase and glycosylasparaginase. This suggests that the aspartate portion of N-(4-aminobenzoyl)-L-aspartic acid likely directs the molecule to the active sites of enzymes that process substrates with similar acidic side chains.

The 4-aminobenzoyl moiety offers a scaffold for chemical modifications that can fine-tune the inhibitory activity and selectivity of the molecule. The aromatic ring can participate in π-π stacking and hydrophobic interactions with amino acid residues in the enzyme's binding site. The amino group provides a site for further derivatization.

In a broader context, SAR studies on derivatives of para-aminobenzoic acid (PABA) have consistently shown that substitutions on the aromatic ring can dramatically alter biological activity. For example, in the development of neuraminidase inhibitors from p-aminosalicylic acid, the introduction of hydrophobic side chains was found to enhance inhibitory potency. Similarly, for N-(4-aminobenzoyl)-L-aspartic acid derivatives, it is anticipated that the addition of various substituents to the benzoyl ring could modulate interactions with the target enzyme.

Table 1: Postulated Impact of Substituents on the 4-Aminobenzoyl Moiety

Substituent Position Type of Substituent Potential Impact on Activity Rationale
Ortho to carbonyl Electron-donating (e.g., -OH, -OCH₃) May increase or decrease activity Can form additional hydrogen bonds but may also cause steric hindrance.
Meta to carbonyl Electron-withdrawing (e.g., -Cl, -NO₂) May enhance binding Can alter the electronic properties of the ring, potentially improving interactions.
Para to carbonyl (amino group) Alkylation or Acylation Variable Can introduce new interaction points but may disrupt existing hydrogen bonds.

Mechanistic Investigations of Enzyme Inhibition

Understanding the mechanism by which N-(4-aminobenzoyl)-L-aspartic acid inhibits enzymes is crucial for its development as a potential therapeutic agent. This involves kinetic studies to determine the nature of inhibition and biophysical methods to characterize the binding site.

Enzyme inhibitors are broadly classified as competitive or non-competitive. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a different site on the enzyme, known as an allosteric site, causing a conformational change that reduces the enzyme's catalytic efficiency.

Kinetic studies on L-aspartic acid have shown it to be a competitive inhibitor of enzymes such as Acinetobacter glutaminase-asparaginase. nih.gov Given that N-(4-aminobenzoyl)-L-aspartic acid contains this aspartate moiety, it is plausible that it also acts as a competitive inhibitor for certain enzymes, particularly those that recognize L-aspartic acid or structurally similar substrates. In a competitive inhibition model, the inhibitor would vie with the natural substrate for the enzyme's active site.

Conversely, the larger size of N-(4-aminobenzoyl)-L-aspartic acid compared to L-aspartic acid alone could allow it to interact with regions outside the immediate active site, potentially leading to non-competitive or mixed inhibition. In such a scenario, the inhibitor could bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org

To definitively determine the mode of inhibition, detailed kinetic analyses, such as the generation of Lineweaver-Burk plots in the presence of varying inhibitor concentrations, would be required.

Table 2: Expected Kinetic Parameters for Different Inhibition Types

Inhibition Type Effect on Vmax Effect on Km
Competitive No change Increases
Non-Competitive Decreases No change
Mixed Decreases Increases or decreases
Uncompetitive Decreases Decreases

The identification of the binding site of N-(4-aminobenzoyl)-L-aspartic acid on a target enzyme is essential for understanding its mechanism of action and for designing more potent and selective inhibitors. While direct experimental data for this specific compound is limited, insights can be drawn from studies of related molecules.

Molecular docking studies of N-(4-aminobenzoyl)-L-glutamic acid derivatives with Plasmodium falciparum dihydrofolate reductase (Pf-DHFR-TS) have identified key amino acid residues involved in binding. nih.gov These include Arg122 and Ser120, which form hydrogen bonds with the glutamic acid portion of the inhibitor. nih.gov It is highly probable that the aspartate moiety of N-(4-aminobenzoyl)-L-aspartic acid would engage in similar hydrogen bonding interactions with polar residues in the active site of target enzymes.

The 4-aminobenzoyl group has been shown to form pi-pi stacking interactions with aromatic residues like Phe58 in Pf-DHFR-TS. nih.gov This suggests that the binding site for N-(4-aminobenzoyl)-L-aspartic acid likely contains a hydrophobic pocket that can accommodate the benzoyl ring.

Experimental techniques such as X-ray crystallography of the enzyme-inhibitor complex would be the gold standard for unequivocally characterizing the binding site and the precise interactions involved.

Molecular Docking and Dynamics Simulations to Elucidate Ligand-Protein Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to proteins at an atomic level. nih.gov

Molecular docking studies performed on derivatives of the closely related N-(4-aminobenzoyl)-L-glutamic acid have provided significant insights into their binding modes. nih.govnih.gov For instance, when docked into the active site of Pf-DHFR-TS, these compounds exhibited favorable binding energies, ranging from -32.76 to -123.81 kcal/mol. nih.gov The docking poses revealed that the N-(4-aminobenzoyl)-L-glutamic acid scaffold consistently formed hydrogen bonds with key residues in the active site. nih.gov

MD simulations further refine the understanding of these interactions by providing a dynamic view of the ligand-protein complex over time. pitt.edu Simulations of N-(4-aminobenzoyl)-L-glutamic acid derivatives in complex with Pf-DHFR-TS have demonstrated the stability of the predicted binding modes and have helped to quantify the binding free energies. nih.gov These simulations can reveal the flexibility of the ligand and the protein upon binding and can identify crucial water molecules that may mediate interactions.

Table 3: Key Interacting Residues for N-(4-aminobenzoyl)-L-glutamic acid derivatives with Pf-DHFR-TS (PDB ID: 1J3I) from Molecular Docking Studies

Interacting Residue Type of Interaction Moiety Involved
Arg122 Hydrogen Bond Glutamate (B1630785) Moiety
Ser120 Hydrogen Bond Glutamate Moiety
Phe58 Pi-Pi Stacking 4-Aminobenzoyl Moiety

Computational Modeling of N-(4-Aminobenzoyl)-L-Aspartic Acid Binding Modes

Computational modeling serves as a foundational tool for predicting the binding modes of ligands like N-(4-aminobenzoyl)-L-aspartic acid within the active sites of enzymes. Methodologies such as molecular docking and molecular dynamics (MD) simulations are employed to generate and evaluate plausible conformations of the ligand-enzyme complex. These models are crucial for understanding the structural basis of molecular recognition and for the rational design of more potent and selective inhibitors.

For N-(4-aminobenzoyl)-L-aspartic acid, computational studies would typically begin with docking the molecule into the crystallographically determined structure of a target enzyme. Docking algorithms explore a vast conformational space to identify low-energy binding poses. For instance, in studies of analogous compounds like N-(4-aminobenzoyl)-L-glutamic acid derivatives targeting Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR), docking simulations have been used to predict binding energies and interaction patterns within the enzyme's active site. nih.gov

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted binding pose over time. MD simulations provide insights into the dynamic nature of the protein-ligand interactions, accounting for the flexibility of both the ligand and the protein, as well as the role of solvent molecules. This approach helps refine the initial docking results and confirms the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity.

Prediction of Key Interacting Amino Acid Residues and Hydrogen Bonding Networks

Based on the functional groups present in N-(4-aminobenzoyl)-L-aspartic acid—namely the two carboxylic acid groups, the secondary amide, and the aromatic amine—specific interactions with amino acid residues can be predicted. The negatively charged carboxylate groups are prime candidates for forming strong ionic interactions and hydrogen bonds with positively charged residues like Arginine (Arg) and Lysine (Lys), or with polar residues such as Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).

In silico studies on closely related N-(4-aminobenzoyl)-L-glutamic acid derivatives targeting Pf-DHFR have provided a template for predicting these interactions. nih.gov Molecular docking analyses of these compounds revealed that the N-(4-aminobenzoyl)-L-glutamic acid scaffold consistently forms hydrogen bonds with key residues such as Arg122 and Ser120 within the active site of the wild-type enzyme (PDB ID: 1J3I). nih.gov The aromatic ring of the aminobenzoyl group is predicted to engage in Pi-Pi stacking or Pi-alkyl interactions with hydrophobic or aromatic residues like Phenylalanine (Phe), such as Phe58. nih.gov

Given the structural similarity, N-(4-aminobenzoyl)-L-aspartic acid is expected to engage in a comparable network of interactions. The primary difference lies in the shorter side chain of aspartic acid compared to glutamic acid, which may lead to subtle adjustments in the positioning and geometry of these bonds within the active site. The terminal carboxyl group of the aspartate residue would be a critical anchor point, forming a network of hydrogen bonds that stabilize the complex.

Table 1: Predicted Molecular Interactions between N-(4-Aminobenzoyl)-L-Aspartic Acid Analogues and Enzyme Active Sites (Based on Pf-DHFR)
Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid ResiduesReference Study Finding
Hydrogen BondingCarboxyl Groups (Aspartate)Arg122, Ser120, Lys, TyrThe N-(4-aminobenzoyl)-L-glutamic acid scaffold forms H-bonds with Arg122 and Ser120. nih.gov
Pi-Pi StackingAminobenzoyl RingPhe58, Trp, TyrPi-pi interactions were observed with Phe58 in high-affinity molecules. nih.gov
Ionic InteractionsCarboxylate GroupsArg, Lys, HisPositively charged residues are predicted to interact with the anionic carboxylates.
Hydrophobic InteractionsAromatic RingLeu, Val, Ile, AlaHydrophobic pockets in active sites often accommodate aromatic rings.

Targeted Enzyme Systems for N-(4-Aminobenzoyl)-L-Aspartic Acid Analogues

Exploration of Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.org Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of long-term diabetic complications. nih.gov Consequently, aldose reductase inhibitors (ARIs) are a major therapeutic target. ARIs are typically characterized by a polar moiety that interacts with an "anion binding pocket" in the enzyme's active site and a hydrophobic portion that binds to a non-polar region. mdpi.com

One of the major classes of ARIs is carboxylic acid derivatives. mdpi.com N-(4-aminobenzoyl)-L-aspartic acid, with its two carboxylic acid groups, fits this structural class. It is hypothesized that the dicarboxylate portion of the molecule could effectively bind to the anion binding pocket of aldose reductase. This pocket is lined with key amino acid residues such as Tyr48, His110, and Trp111, which are known to interact with the acidic head group of inhibitors. nih.gov The N-(4-aminobenzoyl) portion could then occupy the adjacent hydrophobic pocket, potentially forming interactions with residues like Trp20, Phe122, and Trp219. nih.gov While direct experimental studies on N-(4-aminobenzoyl)-L-aspartic acid as an ARI have not been reported, its structural features make it a plausible candidate for inhibition of this enzyme system.

Potential as Inhibitors of Dihydrofolate Reductase (DHFR) or Other Folate-Dependent Enzymes

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. patsnap.commdpi.com Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for anticancer and antimicrobial drugs. patsnap.comwikipedia.org Inhibitors of this enzyme are known as antifolates.

The structural backbone of N-(4-aminobenzoyl)-L-aspartic acid is a component of folic acid and its analogues, suggesting a strong potential for interaction with folate-dependent enzymes. Research on closely related N-(4-aminobenzoyl)-L-glutamic acid derivatives has demonstrated significant inhibitory activity against DHFR. For example, a series of 1,3,5-triazine (B166579) derivatives conjugated with N-(4-aminobenzoyl)-L-glutamic acid were designed and evaluated as inhibitors of Plasmodium falciparum DHFR-TS (Pf-DHFR-TS). nih.gov

Computational and in vitro studies showed that these compounds exhibit potent antimalarial activity by inhibiting Pf-DHFR. nih.govmalariaworld.org Docking studies revealed that the N-(4-aminobenzoyl)-L-glutamic acid portion of the molecules was critical for binding, forming key hydrogen bonds within the active site of both wild-type and mutant forms of the enzyme. nih.gov Similarly, other classical antifolates incorporating the N-(4-aminobenzoyl)-L-glutamic acid scaffold have been developed as potent dual inhibitors of human DHFR and thymidylate synthase (TS). nih.gov Given that the aspartate and glutamate moieties often play similar roles in binding to antifolate targets, N-(4-aminobenzoyl)-L-aspartic acid and its analogues represent a promising scaffold for the development of novel DHFR inhibitors.

Table 2: Research Findings on N-(4-Aminobenzoyl)-L-Glutamic Acid Analogues as DHFR Inhibitors
Compound ClassEnzyme TargetKey FindingsReference
1,3,5-Triazine conjugates of N-(4-aminobenzoyl)-L-glutamic acidPlasmodium falciparum DHFR-TS (wild-type 1J3I and mutant 1J3K)Compounds showed favorable binding energies (-32.76 to -123.81 kcal/mol for 1J3I) and formed H-bonds with Arg122 and Ser120. Exhibited in vitro antimalarial activity. nih.gov
Thieno[2,3-d]pyrimidine antifolate with N-(4-aminobenzoyl)-L-glutamic acid side chainHuman Dihydrofolate Reductase (hDHFR) and Thymidylate Synthase (hTS)Compound 4 was a potent dual inhibitor with IC50 values of 20 nM for hDHFR and 40 nM for hTS. nih.gov

Broad-Spectrum Enzyme Screening for Novel Interactions

While targeted approaches based on structural analogy are valuable, broad-spectrum enzyme screening offers an unbiased method to identify novel and potentially unexpected interactions for N-(4-aminobenzoyl)-L-aspartic acid. This strategy involves testing the compound against a large, diverse panel of enzymes to uncover new biological activities. Such screens can reveal off-target effects or identify entirely new therapeutic applications.

Given its structural resemblance to a metabolic building block, N-(4-aminobenzoyl)-L-aspartic acid could potentially interact with a variety of enzymes involved in amino acid or nucleotide metabolism beyond the folate pathway. For instance, enzymes such as aspartate ammonia-lyase, which acts on aspartic acid, or other transferases could be potential targets. mdpi.com A broad-spectrum screening campaign could utilize high-throughput biochemical assays to measure the compound's effect on the activity of hundreds of different enzymes simultaneously. Any "hits" from this initial screen would then be validated through more detailed dose-response studies and mechanistic investigations to confirm the mode of inhibition. This approach holds the potential to significantly expand the known biological profile of N-(4-aminobenzoyl)-L-aspartic acid and its derivatives.

Derivatization and Analog Development for Research Applications

Synthesis of Prodrugs and Conjugates Incorporating the N-(4-Aminobenzoyl)-L-Aspartic Acid Scaffold

The design of prodrugs is a well-established strategy to improve the physicochemical and pharmacokinetic properties of pharmacologically active agents. The N-(4-aminobenzoyl)-L-aspartic acid structure can be incorporated into larger molecules to create conjugates with therapeutic potential. For instance, amino acids have been linked to anti-tumor amines to generate water-soluble amide prodrugs that can release the parent amine in vivo. nih.gov This approach can enhance solubility and bioavailability.

A key strategy in conjugate synthesis involves the reaction of the amino group or the carboxylic acid functionalities of the N-(4-aminobenzoyl)-L-aspartic acid moiety. For example, in a study focused on developing inhibitors for Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a library of compounds was prepared by conjugating N-(4-aminobenzoyl)-l-glutamic acid, a close analog of N-(4-aminobenzoyl)-L-aspartic acid, with 1,3,5-triazine (B166579) derivatives. nih.gov This was achieved through microwave-assisted nucleophilic substitution reactions. nih.gov Such hybrid scaffolds are being investigated for their potential as a new class of antimalarial agents. nih.gov

The general principle of forming bipartite prodrugs, where a carrier is directly attached to the drug, can be applied to N-(4-aminobenzoyl)-L-aspartic acid derivatives to modify their lipophilicity. orientjchem.org The release of the active drug from such a conjugate can be triggered by chemical or enzymatic hydrolysis. orientjchem.org

Functionalization of N-(4-Aminobenzoyl)-L-Aspartic Acid for Tagging and Labeling in Biochemical Assays

The inherent chemical functionalities of N-(4-aminobenzoyl)-L-aspartic acid, particularly the aromatic amine and carboxylic acid groups, make it an excellent candidate for functionalization as a tagging and labeling agent in various biochemical assays.

Many biologically important molecules, such as amino acids and oligosaccharides, lack a significant chromophore, making their detection by UV-visible spectrophotometry challenging. jasco-global.comjasco-global.com Chemical derivatization with a UV-absorbing agent can overcome this limitation. sdiarticle4.com The N-(4-aminobenzoyl) group in N-(4-aminobenzoyl)-L-aspartic acid provides a strong UV absorbance, making it a suitable tag for high-performance liquid chromatography (HPLC) analysis. sdiarticle4.com

The process of derivatization involves chemically modifying a compound to produce a new compound with properties suitable for analysis. sdiarticle4.com For amino acids and other primary and secondary amines, pre-column derivatization is a common technique where the analyte is tagged before separation. jasco-global.comactascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) are frequently used for this purpose, reacting with amines to form derivatives that can be detected by UV or fluorescence detectors. jasco-global.comactascientific.com The development of N-(4-aminobenzoyl)-L-aspartic acid as a derivatization agent would follow a similar principle, where its reactive groups are coupled to the target analyte.

Capillary zone electrophoresis (CZE) is a powerful technique for the separation of charged molecules. To analyze neutral molecules like many oligosaccharides, they must first be derivatized with a charged and detectable tag. N-(4-aminobenzoyl)-L-glutamic acid (ABG), an analog of N-(4-aminobenzoyl)-L-aspartic acid, has been successfully employed as a charged, UV-absorbing tag for oligosaccharide analysis by CZE. nih.gov

In this application, the tag is coupled to the reducing end of the oligosaccharides via reductive amination under mild conditions. nih.gov The resulting derivatives carry a negative charge due to the carboxylic acid groups of the glutamic acid moiety, enabling their separation by CZE. The N-(4-aminobenzoyl) group allows for sensitive detection in the sub-picomole range. nih.gov This method has proven effective for the separation of isomaltooligosaccharides from a dextran (B179266) hydrolysate. nih.gov The high resolving power of CZE with such derivatized oligosaccharides allows for separations based not only on charge and mass but also on subtle structural characteristics. nih.gov

Analyte Derivatization Agent Analytical Technique Detection Method Key Finding
OligosaccharidesN-(4-aminobenzoyl)-L-glutamic acid (ABG)Capillary Zone Electrophoresis (CZE)UV AbsorbanceEnables separation and sensitive detection of oligosaccharides. nih.gov
Amino Acidso-phthalaldehyde (OPA)High-Performance Liquid Chromatography (HPLC)UV/FluorescencePre-column derivatization allows for sensitive analysis of amino acids. jasco-global.comjasco-global.com

Development of N-(4-Aminobenzoyl)-L-Aspartic Acid Based Polymeric Materials and Co-polymers

The incorporation of amino acid derivatives into polymer backbones is a promising strategy for creating novel biomaterials with tailored properties such as biodegradability and biocompatibility.

Biodegradable polyesters are widely used in biomedical applications. mdpi.com Introducing functional groups, such as those present in N-(4-aminobenzoyl)-L-aspartic acid, into polyester (B1180765) chains can impart new properties to the material. For instance, polyesters based on L-aspartic acid have been developed for applications like hernia repair. nih.gov In one study, poly(butylene succinate-co-butylene aspartate) was synthesized, and the aspartic acid residues provided sites for further modification, such as grafting of antibiotics. nih.gov Similarly, N-(4-aminobenzoyl)-L-aspartic acid could be used as a monomer or a comonomer in the synthesis of polyesters, introducing aromatic groups that could influence the material's mechanical and thermal properties.

The synthesis of such polyesters can be achieved through polycondensation reactions. For example, citric acid, a polyfunctional monomer, has been reacted with diols to create polyester networks. westlake.edu.cn The carboxylic acid groups of N-(4-aminobenzoyl)-L-aspartic acid could similarly participate in esterification reactions to form a polyester.

Poly(aspartic acid) (PASP) is a biodegradable and biocompatible polypeptide that can be readily modified to create a variety of functional materials. nih.gov The synthesis of PASP derivatives often proceeds through the amine-reactive precursor, polysuccinimide (PSI). nih.gov This allows for the straightforward introduction of side chains by reacting PSI with nucleophiles.

Advanced Analytical Methodologies for N 4 Aminobenzoyl L Aspartic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for isolating N-(4-Aminobenzoyl)-L-Aspartic Acid from impurities or complex mixtures. The polar nature of the aspartic acid residue and the aromaticity of the aminobenzoyl group dictate the selection of appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-(4-Aminobenzoyl)-L-Aspartic Acid due to its high resolution and quantitative accuracy. The presence of the 4-aminobenzoyl group provides a strong chromophore, making UV detection a highly effective and straightforward method for quantification. sielc.com

The polar characteristics imparted by the two carboxylic acid groups and the secondary amine mean that traditional reversed-phase chromatography can be challenging without modification. helixchrom.com To achieve adequate retention and separation, several strategies can be employed. The use of mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics, can effectively retain polar compounds like amino acids. sielc.com Alternatively, ion-pairing agents, such as trifluoroacetic acid (TFA), can be added to the mobile phase to form a neutral complex with the analyte, enhancing its retention on a standard C18 column. thermofisher.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable approach, designed specifically for the retention and separation of polar analytes. helixchrom.com

The mobile phase typically consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer. The UV detector is set to one of the absorption maxima of the 4-aminobenzoyl moiety, such as 278 nm, to ensure optimal sensitivity. sielc.com

Table 1: Illustrative HPLC-UV Parameters for N-(4-Aminobenzoyl)-L-Aspartic Acid Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) or HILIC
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Time-programmed gradient from 5% to 95% Mobile Phase B
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm sielc.com
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Structural Confirmation

For applications requiring higher sensitivity and greater specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for detection at very low concentrations and providing definitive structural confirmation. nih.gov The elimination of derivatization steps simplifies sample preparation and reduces potential errors. chem-agilent.comthermofisher.com

Electrospray ionization (ESI) is the most common ionization source for this type of molecule, and it can be operated in either positive or negative ion mode. In positive ion mode, the molecule would be detected as the protonated species [M+H]⁺. In negative ion mode, it would be observed as the deprotonated species [M-H]⁻.

Tandem mass spectrometry (MS/MS) is used for quantification via Multiple Reaction Monitoring (MRM). sciex.com In this mode, the precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring reliable quantification. nih.gov For N-(4-Aminobenzoyl)-L-Aspartic Acid (Molecular Weight: 252.22 g/mol ), a potential transition could involve the loss of the aspartic acid moiety or fragmentation across the amide bond.

Table 2: Predicted LC-MS/MS Parameters for N-(4-Aminobenzoyl)-L-Aspartic Acid
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 253.1
Potential Product Ions m/z 120.1 (4-aminobenzoyl fragment), m/z 134.1 (aspartic acid fragment after neutral loss)
Example MRM Transition 253.1 → 120.1
Scan Type Multiple Reaction Monitoring (MRM)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of N-(4-Aminobenzoyl)-L-Aspartic Acid, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete assignment of all proton and carbon signals and confirm the connectivity between the 4-aminobenzoyl and L-aspartic acid moieties.

¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the aminobenzoyl ring (typically between 6.5-8.0 ppm), the α-proton of the aspartic acid residue (around 4.5 ppm), and the β-methylene protons of the aspartic acid (around 2.8 ppm). An amide proton (N-H) signal would also be present, its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would display signals for the two carboxylic acid carbons (170-180 ppm), the aromatic carbons (115-150 ppm), the amide carbonyl carbon (~165-170 ppm), and the α- and β-carbons of the aspartic acid backbone (~50 ppm and ~35 ppm, respectively). rsc.org

2D NMR: Experiments like Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations, crucially linking the amide carbonyl carbon to the α-proton of the aspartic acid and to protons on the aromatic ring, thus confirming the N-acylation site.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for N-(4-Aminobenzoyl)-L-Aspartic Acid
Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic Protons (H-2', H-6')~7.7~129
Aromatic Protons (H-3', H-5')~6.6~114
Aspartate α-H~4.7~51
Aspartate β-CH₂~2.8-2.9~36
Amide N-HVariable (e.g., ~8.5)-
Carboxylic Acids (C-1, C-4)-~173-175
Amide Carbonyl (C=O)-~168
Aromatic C-1'-~122
Aromatic C-4'-~150

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-(4-Aminobenzoyl)-L-Aspartic Acid would exhibit characteristic absorption bands corresponding to its various structural components. pmf.unsa.ba

Table 4: Characteristic Infrared (IR) Absorption Frequencies for N-(4-Aminobenzoyl)-L-Aspartic Acid
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aromatic Amine (N-H)Stretching3300-3500
Carboxylic Acid (O-H)Stretching (broad)2500-3300
Amide (N-H)Stretching~3300
Carboxylic Acid (C=O)Stretching1700-1725
Amide (C=O) - Amide IStretching1640-1680
Aromatic (C=C)Stretching~1600 and ~1500
Amide (N-H) - Amide IIBending1510-1570

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which is primarily dictated by its electronic structure. For N-(4-Aminobenzoyl)-L-Aspartic Acid, the UV-Vis spectrum is dominated by the 4-aminobenzoyl chromophore, as the aspartic acid portion does not absorb significantly in the >220 nm region. iosrjournals.orgresearchgate.net

The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the aromatic ring and the carbonyl group. sielc.com The presence of the amino group, an auxochrome, influences the position and intensity of these bands. The absorption maxima can be used to establish a calibration curve according to the Beer-Lambert law, enabling the quantification of the compound in solution, a principle also utilized in HPLC-UV detection. The exact position of the absorption maxima (λmax) can be sensitive to solvent polarity and pH due to potential protonation or deprotonation of the amino and carboxylic acid groups. iosrjournals.org

Table 5: Expected UV-Vis Absorption Maxima for N-(4-Aminobenzoyl)-L-Aspartic Acid
ChromophoreElectronic TransitionExpected λmax (nm)
4-Aminobenzoylπ → π~278 sielc.com
4-Aminobenzoylπ → π~226 sielc.com

Electrophoretic Methods for Purity Assessment and Characterization

Electrophoretic techniques are powerful analytical tools for assessing the purity and characteristics of N-(4-aminobenzoyl)-L-aspartic acid and its derivatives. These methods separate molecules based on their charge-to-mass ratio in an electric field, offering high resolution and sensitivity. Capillary Zone Electrophoresis (CZE) is particularly well-suited for the purity analysis of small molecules, while gel electrophoresis is invaluable for characterizing conjugates of N-(4-aminobenzoyl)-L-aspartic acid with larger biomolecules like proteins.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis is a highly efficient separation technique for charged species. Its high resolving power, minimal sample consumption, and rapid analysis times make it an ideal method for determining the purity of N-(4-aminobenzoyl)-L-aspartic acid. The separation is based on the differential migration of analytes in a buffer-filled capillary under the influence of a high-voltage electric field.

The purity of N-(4-aminobenzoyl)-L-aspartic acid can be assessed by monitoring for the presence of potential impurities, such as unreacted starting materials (4-aminobenzoic acid and L-aspartic acid) and by-products from the synthesis. The inherent charge of the carboxyl groups on the aspartic acid moiety and the aromatic amino group allow for direct analysis without the need for derivatization, especially when using UV detection, as the benzoyl group provides a strong chromophore.

A typical CZE method would involve dissolving the sample in a suitable buffer, such as a phosphate (B84403) or borate (B1201080) buffer, and injecting it into the capillary. The application of a voltage across the capillary then initiates the separation. The migration time of each component is characteristic of its electrophoretic mobility, and the peak area is proportional to its concentration.

Table 1: Hypothetical CZE Purity Analysis of a Synthesized Batch of N-(4-Aminobenzoyl)-L-Aspartic Acid

AnalyteMigration Time (min)Peak Area (%)Identification
N-(4-Aminobenzoyl)-L-Aspartic Acid5.299.5Main Product
4-Aminobenzoic Acid3.80.2Unreacted Precursor
L-Aspartic Acid6.50.3Unreacted Precursor

This interactive table showcases a hypothetical high-purity batch. The distinct migration times allow for clear identification and quantification of the main compound and residual precursors.

Gel Electrophoresis for Protein Conjugates

When N-(4-aminobenzoyl)-L-aspartic acid is conjugated to a protein, gel electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a fundamental technique for confirming the successful conjugation and characterizing the resulting product. SDS-PAGE separates proteins based on their molecular weight.

In this method, the protein conjugate is treated with SDS, an anionic detergent that denatures the protein and imparts a uniform negative charge. Consequently, the migration of the protein through the polyacrylamide gel is primarily dependent on its size. The conjugation of N-(4-aminobenzoyl)-L-aspartic acid to a protein increases its molecular weight. This increase results in a noticeable shift in the electrophoretic mobility of the conjugate compared to the unconjugated protein; the conjugate will migrate more slowly through the gel.

By running the unconjugated protein and the conjugation reaction mixture alongside each other on the same gel, the formation of the conjugate can be visualized as the appearance of a new band at a higher molecular weight. The extent of conjugation can also be qualitatively assessed by the relative intensity of the bands corresponding to the conjugated and unconjugated protein.

Table 2: Illustrative SDS-PAGE Results for a Protein Conjugated with N-(4-Aminobenzoyl)-L-Aspartic Acid

SampleApparent Molecular Weight (kDa)Band IntensityInterpretation
Unconjugated Protein50HighStarting Material
Conjugate Reaction Mixture50LowResidual Unconjugated Protein
~52HighProtein-N-(4-aminobenzoyl)-L-aspartic acid Conjugate

This interactive table illustrates the expected outcome of an SDS-PAGE analysis. The shift in apparent molecular weight from 50 kDa to approximately 52 kDa provides evidence of successful conjugation.

Computational Chemistry and in Silico Modeling for N 4 Aminobenzoyl L Aspartic Acid Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. uobasrah.edu.iqnih.gov The fundamental principle of QSAR is that the biological activity of a substance is a function of its molecular properties and structure. atlantis-press.com For N-(4-aminobenzoyl)-L-aspartic acid and its derivatives, QSAR models can be developed to predict their efficacy against specific biological targets.

The process involves several key steps:

Data Set Collection: A series of N-(4-aminobenzoyl)-L-aspartic acid analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including physicochemical (e.g., lipophilicity - ClogP), electronic (e.g., HOMO/LUMO energies), and steric or topological properties. atlantis-press.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANNs) and support vector machines (SVMs), are used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and reliability. nih.govmdpi.com

For instance, a hypothetical QSAR model for a series of N-(4-aminobenzoyl)-L-aspartic acid derivatives might reveal that increased hydrophobicity on the benzoyl ring and the presence of a hydrogen bond donor at a specific position are critical for enhanced inhibitory activity against a target enzyme. Such insights are invaluable for guiding the synthesis of new, more potent compounds. atlantis-press.com

Table 1: Key Molecular Descriptors Used in QSAR Studies
Descriptor TypeExample DescriptorsInformation Provided
LipophilicClogP (Calculated LogP)Hydrophobicity, influencing membrane permeability and binding. atlantis-press.com
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability, related to reactivity. uobasrah.edu.iqatlantis-press.com
StericMolar Refractivity (CMR)Molecular volume and polarizability. nih.gov
TopologicalTopological Polar Surface Area (TPSA)Polarity and hydrogen bonding capacity, affecting absorption. atlantis-press.com

Virtual Screening and Library Design for Novel N-(4-Aminobenzoyl)-L-Aspartic Acid Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach allows researchers to evaluate thousands or even millions of molecules in silico, significantly narrowing down the candidates for experimental testing.

For N-(4-aminobenzoyl)-L-aspartic acid, virtual screening can be employed to discover novel derivatives with improved activity. The process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, molecular docking simulations are performed. This involves computationally placing candidate molecules into the binding site of the target and scoring their binding affinity. Derivatives of N-(4-aminobenzoyl)-L-aspartic acid would be docked into the active site to predict their binding mode and energy.

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this method uses the structure of known active compounds, like N-(4-aminobenzoyl)-L-aspartic acid itself, as a template. nih.gov The screening searches for other molecules in a database that have similar shapes or pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

Building on these screening methods, researchers can engage in library design . This involves the rational design of a focused library of novel N-(4-aminobenzoyl)-L-aspartic acid derivatives. For example, a library could be designed by systematically modifying different parts of the parent molecule, such as substituting various chemical groups on the aminobenzoyl ring or altering the aspartic acid side chain, to explore the chemical space around the lead compound. A study on the related N-(4-aminobenzoyl)-l-glutamic acid scaffold involved creating a library of 120 compounds to identify potent inhibitors. nih.gov This systematic approach helps in understanding structure-activity relationships and optimizing the lead compound for better efficacy.

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Stability

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of N-(4-aminobenzoyl)-L-aspartic acid aims to identify its stable low-energy conformations, which are the most likely to exist under physiological conditions. nih.govresearchgate.net Understanding the preferred shapes of the molecule is crucial as only specific conformations may be able to bind effectively to a biological target.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.govnih.gov By simulating the movements of atoms and bonds, MD can reveal how N-(4-aminobenzoyl)-L-aspartic acid and its derivatives behave in a biological environment, such as in water or near a protein. These simulations can:

Explore the conformational landscape and identify the most stable structures. nih.gov

Analyze the flexibility of different parts of the molecule.

Investigate the stability of intramolecular hydrogen bonds that help define the molecule's shape. researchgate.net

Simulate the binding and unbinding process of the molecule to its target protein, providing insights into the mechanism of action. chemrxiv.org

For example, MD simulations could show how the aspartic acid moiety of the molecule rotates and flexes, allowing it to fit into a specific pocket of a receptor. The results from these simulations are critical for refining the design of derivatives with improved binding affinity and stability. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Approaches

A promising drug candidate must not only be active against its target but also possess favorable ADME properties to be effective in the body. Poor ADME profiles are a major cause of failure in drug development. nih.gov In silico models are widely used to predict the ADME properties of compounds like N-(4-aminobenzoyl)-L-aspartic acid early in the discovery process. researchgate.netnih.gov

Computational tools can predict a range of ADME parameters:

Absorption: Prediction of properties like intestinal absorption, Caco-2 cell permeability, and skin permeability. Lipophilicity (logP) is a key predictor, with ideal values often being below 5. frontiersin.org

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier (BBB). High binding to plasma proteins can reduce the amount of free drug available to act on the target.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to adverse drug-drug interactions. nih.gov

Excretion: Prediction of properties like total clearance, which indicates how quickly the drug is removed from the body. nih.gov

By predicting these properties for designed derivatives of N-(4-aminobenzoyl)-L-aspartic acid, chemists can modify the structure to improve its drug-like characteristics, for instance, by adjusting lipophilicity to enhance absorption or blocking sites of rapid metabolism to increase half-life. mdpi.com

Table 2: In Silico ADME Property Predictions
ADME PropertyComputational Model/ParameterImportance in Drug Design
AbsorptionPredicted Caco-2 permeabilityIndicates potential for oral absorption. frontiersin.org
DistributionBlood-Brain Barrier (BBB) penetrationCrucial for CNS-targeting drugs; avoidance is key for others. mdpi.com
MetabolismCYP450 inhibition predictionAssesses the risk of drug-drug interactions. nih.gov
ExcretionTotal Clearance (CL) predictionInfluences dosing frequency and drug exposure. nih.gov

Future Research Directions and Translational Perspectives

Expanding the Scope of N-(4-Aminobenzoyl)-L-Aspartic Acid Derivatives for Targeted Biochemical Probes

The core structure of N-(4-aminobenzoyl)-L-aspartic acid presents a versatile scaffold for the synthesis of novel derivatives designed as targeted biochemical probes. These probes are instrumental for monitoring bioactive species and understanding complex cellular processes. rsc.org The future in this domain lies in creating a diverse library of derivatives with tailored specificities and functionalities.

Researchers are exploring modifications of the N-(4-aminobenzoyl)-L-aspartic acid molecule to develop probes for specific biological targets. The strategy often involves conjugating the core molecule with other chemical entities to enhance its utility. For example, derivatives have been synthesized by linking N-(4-aminobenzoyl)-L-glutamic acid (a closely related structure) with 1,3,5-triazine (B166579) moieties to create inhibitors for enzymes like Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key target in antimalarial drug development. nih.govmalariaworld.org

Key strategies for developing these derivatives include:

Fluorophore Conjugation: Attaching fluorescent molecules to the N-(4-aminobenzoyl)-L-aspartic acid backbone to create probes for imaging and tracking biological pathways.

Bioactive Moiety Integration: Combining the compound with other known bioactive groups to create hybrid molecules with dual functions or enhanced targeting capabilities. nih.gov

Polymerization: Synthesizing oligo- and poly(amino acid) chains, such as N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s, to modulate properties like solubility, stability, and target interaction. researchgate.net

These derivatives can be designed to target specific subcellular compartments or enzymes, providing high-resolution insights into physiological and pathological processes. rsc.org The development of such targeted probes is crucial for advancing diagnostics and drug discovery.

Table 1: Examples of N-(4-Aminobenzoyl)-L-Aspartic Acid Derivative Strategies

Derivative StrategyRationalePotential ApplicationReference
Conjugation with 1,3,5-Triazine To create hybrid molecules that can interact with specific enzyme active sites.Development of novel antimalarial agents targeting Pf-DHFR. nih.govmalariaworld.org
Oligo(L-glutamic acid) Synthesis To create peptide-like structures with modified biological activity and properties.Studying folate metabolism and developing enzyme inhibitors. researchgate.net
Nanocarrier Functionalization Using the aspartic acid moiety as an anchor for conjugating targeting ligands (like folic acid) to nanocarriers.Targeted drug delivery systems for cancer therapy. rsc.org

Integration of Omics Technologies to Elucidate Broader Biological Impacts

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, holistic approach to understanding the widespread biological effects of N-(4-aminobenzoyl)-L-aspartic acid and its derivatives. nih.gov By providing a system-wide view, these technologies can move beyond single-target interactions to reveal complex biological regulatory networks. mdpi.com

Future research will increasingly integrate these platforms to:

Metabolomics: As N-(4-aminobenzoyl)-L-glutamic acid is a known metabolite of tetrahydrofolate, metabolomic studies can precisely map its role in folate metabolism and identify other interconnected pathways. caymanchem.com This can reveal how fluctuations in its levels, potentially influenced by diet, impact cellular health.

Proteomics: Mass spectrometry-based proteomics can identify the full spectrum of proteins that interact with N-(4-aminobenzoyl)-L-aspartic acid or its derivatives. nih.gov This is critical for understanding the mechanism of action of derivative-based drugs and identifying potential off-target effects.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in response to the compound, transcriptomics can shed light on the cellular signaling pathways and genetic programs it modulates. This has been used to study the effects of folic acid on tissue, a pathway in which N-(4-aminobenzoyl)-L-glutamic acid is an involved metabolite. caymanchem.com

The integration of these multi-omics datasets can provide a comprehensive picture of the compound's influence, from genetic regulation to protein function and metabolic output, accelerating the development of new therapeutics and diagnostics. nih.govresearchgate.net

Table 2: Application of Omics Technologies to N-(4-Aminobenzoyl)-L-Aspartic Acid Research

Omics TechnologyResearch QuestionPotential InsightsReference
Metabolomics What is the role of this compound in folate metabolism and other pathways?Identification of biomarkers related to folic acid levels and metabolic disorders. caymanchem.com
Proteomics Which proteins and enzymes does the compound or its derivatives interact with?Elucidation of drug mechanism of action and identification of new therapeutic targets. nih.gov
Transcriptomics How does the cell's gene expression profile change in response to the compound?Understanding the cellular response to folate metabolites and derivative drugs. caymanchem.com

Development of Advanced Bioanalytical Tools Leveraging N-(4-Aminobenzoyl)-L-Aspartic Acid Characteristics

The unique chemical structure of N-(4-aminobenzoyl)-L-aspartic acid, featuring an aromatic amine linked to an amino acid, provides distinct properties that can be exploited for the development of novel bioanalytical tools. Future research is focused on harnessing these characteristics to create sensitive and specific methods for detection and quantification.

Potential avenues for development include:

High-Performance Liquid Chromatography (HPLC) Methods: Building on existing methods for separating amino acid enantiomers, new HPLC techniques can be developed for the highly sensitive and accurate quantification of N-(4-aminobenzoyl)-L-aspartic acid in biological samples. nih.gov This involves optimizing derivatization reagents and chromatographic conditions.

Biosensors: The molecule can serve as a recognition element in biosensors. For example, antibodies or synthetic receptors could be developed to bind specifically to the N-(4-aminobenzoyl) moiety, enabling electrochemical or optical detection.

Scaffolds for Analytical Reagents: The compound can be used as a building block to synthesize larger, more complex reagents for bioanalysis. Its dual chemical nature (aromatic ring and amino acid) allows for versatile conjugation chemistry, enabling the creation of tailored probes and labels for specific analytical applications.

These advanced tools will be essential for pharmacokinetic studies of related drugs, monitoring metabolic states associated with folate metabolism, and for fundamental research into the compound's biological roles.

Q & A

Q. What are the established synthetic routes for preparing L-Aspartic acid, N-(4-aminobenzoyl)-, and what purification methods ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-aminobenzoic acid derivatives with L-aspartic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt). Protecting groups (e.g., tert-butyloxycarbonyl, Boc) may be used to prevent side reactions at the α-amino or carboxyl groups of aspartic acid . Purification often employs reversed-phase HPLC or flash chromatography, followed by lyophilization. Purity is validated using NMR (e.g., 1^1H and 13^{13}C for structural confirmation) and mass spectrometry (MS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing L-Aspartic acid, N-(4-aminobenzoyl)-?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., aromatic protons from the 4-aminobenzoyl group at δ 6.5–7.5 ppm), while 13^{13}C NMR confirms carbonyl and carboxylate carbons .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., 254 nm) are standard. Mobile phases often combine acetonitrile and trifluoroacetic acid (0.1% in water) for optimal peak resolution .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight (e.g., m/z 375.33 for C13_{13}H21_{21}N5_5O8_8) .

Q. How can researchers assess the purity and stability of L-Aspartic acid, N-(4-aminobenzoyl)- under varying storage conditions?

  • Methodological Answer : Purity is quantified via HPLC area normalization (>98% purity threshold). Stability studies involve accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks). Degradation products are monitored using LC-MS, and kinetic modeling (e.g., Arrhenius equation) predicts shelf life . Storage at -20°C in anhydrous DMSO or desiccated containers is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies are used to study the enzyme inhibitory activity of L-Aspartic acid, N-(4-aminobenzoyl)- derivatives, such as DHFR inhibition?

  • Methodological Answer :
  • In-silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to dihydrofolate reductase (DHFR) using crystal structures (PDB ID: 1U72). Key interactions (e.g., hydrogen bonding with Asp27, hydrophobic contacts with Phe31) guide derivative optimization .
  • In-vitro Assays : Competitive inhibition is quantified via spectrophotometric NADPH oxidation assays (λ = 340 nm) with recombinant DHFR. IC50_{50} values are calculated using nonlinear regression (GraphPad Prism) .

Q. How can an HPLC method be validated for simultaneous quantification of L-Aspartic acid, N-(4-aminobenzoyl)- and its impurities in pharmaceutical matrices?

  • Methodological Answer : Validation follows ICH Q2(R1) guidelines:
  • Selectivity : Resolve peaks from structurally related impurities (e.g., 4-aminobenzoic acid) using a gradient elution (5–95% acetonitrile in 20 min).
  • Linearity : 5-point calibration curves (1–100 µg/mL) with R2^2 > 0.998.
  • Precision : Intraday/interday RSD < 2% for retention time and peak area.
  • LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What role does L-Aspartic acid, N-(4-aminobenzoyl)- play in synthesizing peptide-based drug conjugates, and how are coupling efficiencies optimized?

  • Methodological Answer : The 4-aminobenzoyl group facilitates bioconjugation (e.g., antibody-drug conjugates) via NHS ester chemistry. Coupling efficiency is monitored by MALDI-TOF MS to track mass shifts. Optimization involves adjusting pH (8.5–9.0), reaction time (2–4 h), and molar ratios (1:3 drug-to-carrier) .

Q. How do researchers address contradictory data in solubility studies of L-Aspartic acid, N-(4-aminobenzoyl)- across different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and protonation states. Systematic solubility profiling in buffered solutions (pH 1.2–7.4) and co-solvent systems (e.g., PEG-400/water) is performed using shake-flask methods. Data are analyzed using Hansen solubility parameters and corrected for ionic strength via Debye-Hückel theory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.